molecular formula C21H22N2O3 B2707917 2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850905-03-2

2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2707917
CAS RN: 850905-03-2
M. Wt: 350.418
InChI Key: RDBNKGCRXVIOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one, also known as EIDD-2801, is a small molecule antiviral drug that has been developed to combat a range of viral infections. It is a prodrug that is metabolized to its active form, N4-hydroxycytidine (NHC), which has been shown to have broad-spectrum antiviral activity against RNA viruses.

Scientific Research Applications

Anticancer Properties

Compound X exhibits promising anticancer properties. Researchers have found that it interferes with cell division and induces apoptosis (programmed cell death) in cancer cells. Its unique structure allows it to target specific pathways involved in tumor growth .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases, including autoimmune disorders. Compound X has demonstrated anti-inflammatory effects by modulating key inflammatory pathways. It could potentially be used in the development of novel anti-inflammatory drugs .

Neuroprotective Potential

Studies suggest that Compound X may protect neurons from oxidative stress and neurodegenerative conditions. Its ability to cross the blood-brain barrier makes it an interesting candidate for neuroprotection .

Cardiovascular Applications

Compound X has vasodilatory effects, which could benefit individuals with hypertension or cardiovascular diseases. By relaxing blood vessels, it may help regulate blood pressure and improve overall cardiovascular health .

Antimicrobial Activity

Preliminary research indicates that Compound X exhibits antimicrobial activity against certain bacteria and fungi. This property could be explored further for potential therapeutic applications .

Metabolic Disorders

Compound X interacts with metabolic pathways, including glucose metabolism. Researchers are investigating its role in managing diabetes and obesity-related conditions .

Drug Delivery Systems

Due to its unique structure, Compound X could be utilized in drug delivery systems. Researchers are exploring its use as a carrier for targeted drug delivery to specific tissues or cells .

Chemical Biology and Medicinal Chemistry

Compound X serves as an interesting case study for chemical biologists and medicinal chemists. Its intricate structure provides insights into molecular interactions and drug design principles .

properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-2-22-12-11-16-17(21(22)25)7-5-9-19(16)26-14-20(24)23-13-10-15-6-3-4-8-18(15)23/h3-9H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBNKGCRXVIOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816048
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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